molecular formula C17H17N3O4 B2625667 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034361-86-7

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2625667
CAS No.: 2034361-86-7
M. Wt: 327.34
InChI Key: BSMYVVCFHJZWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1H-Indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted at position 3 with a piperidin-4-yl group. This piperidine moiety is further functionalized with a 1H-indole-2-carbonyl group. The indole system, a bicyclic aromatic structure with a pyrrole ring fused to a benzene ring, introduces significant steric bulk and electron-rich properties. The molecular formula is C₁₇H₁₅N₃O₄, with a molecular weight of 325.32 g/mol.

Properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-15-10-24-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)18-14/h1-4,9,12,18H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMYVVCFHJZWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity References
3-[1-(1H-Indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione C₁₇H₁₅N₃O₄ 325.32 Piperidin-4-yl linked to 1H-indole-2-carbonyl Unknown (structural analog data) -
Vinclozolin C₁₂H₉Cl₂NO₃ 286.11 3,5-Dichlorophenyl, 5-methyl, 5-vinyl Fungicide (gray mold control)
Myclozolin C₁₃H₁₀Cl₂N₂O₄ 329.14 3,5-Dichlorophenyl, 5-methoxymethyl, 5-methyl Fungicide
Famphur C₁₆H₁₅N₃O₄ 313.31 3-Anilino, 5-methyl, 5-(4-phenoxyphenyl) Insecticide (historical use)
BI96718 C₁₅H₁₆N₂O₄S 320.36 Thiophen-2-yl propenoyl-piperidin-4-yl Research chemical (synergist)
BK12533 C₁₅H₁₇N₃O₅ 319.31 6-Methoxypyridine-3-carbonyl-piperidin-4-yl Research use (undisclosed)

Key Structural Differences and Implications

Aromatic Substituents :

  • The indole group in the target compound is bulkier and more electron-rich compared to the 3,5-dichlorophenyl group in vinclozolin and myclozolin. This may enhance interactions with hydrophobic binding pockets in biological targets.
  • Thiophene (BI96718) and methoxypyridine (BK12533) substituents offer distinct electronic profiles, influencing solubility and metabolic stability .

Functional Groups :

  • Vinyl (vinclozolin) and methoxymethyl (myclozolin) groups at position 5 of the oxazolidinedione ring contribute to fungicidal activity by modulating steric hindrance and reactivity .
  • The piperidine-indole-carbonyl linkage in the target compound may mimic natural ligands in enzyme inhibition, as seen in kinase-targeting drugs (e.g., indole derivatives).

Bond Lengths and Conformation :

  • Bond lengths in the oxazolidinedione core (C=O: ~1.20 Å, C-N: ~1.37 Å) are consistent across analogs, as observed in vinclozolin and related structures .
  • The dihedral angle between the oxazolidinedione ring and aromatic substituents (e.g., 77.55° in vinclozolin ) influences molecular planarity and target binding.

Biological Activity

The compound 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an indole moiety linked to a piperidine and an oxazolidine ring, which may contribute to its pharmacological properties. The molecular formula is C16_{16}H18_{18}N2_{2}O3_{3}, with a molecular weight of approximately 286.33 g/mol.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition :
    • Studies indicate that derivatives similar to this compound exhibit inhibitory effects on various enzymes, including carbonic anhydrases and cholinesterases . For example, isatin Mannich bases have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at nanomolar concentrations, suggesting that similar compounds may also possess these properties .
  • Anti-cancer Activity :
    • The compound may interact with signaling pathways implicated in cancer progression. Research has highlighted the role of indole derivatives in modulating the Hedgehog signaling pathway, which is crucial in various malignancies . This suggests potential applications in cancer therapy.
  • Antimicrobial Properties :
    • Some studies have reported that oxazolidine derivatives exhibit antimicrobial activity against a range of pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Ozgun et al. (2018) Demonstrated that isatin Mannich bases significantly inhibited AChE and BChE enzymes more effectively than standard drugs like Tacrine .
Research on Indole Derivatives Found that certain indole derivatives effectively suppressed the Hedgehog signaling pathway in cancer models, suggesting a mechanism for anti-cancer activity .
Antimicrobial Activity Studies Indicated that oxazolidine derivatives possess broad-spectrum antimicrobial properties .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione during synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example:
  • 1^1H/13^{13}C NMR resolves the piperidine and oxazolidine-dione moieties by identifying characteristic proton environments (e.g., indole NH at δ ~10 ppm, oxazolidine-dione carbonyls at δ ~170 ppm).
  • HRMS confirms molecular weight (C18_{18}H17_{17}N3_{3}O4_{4}; theoretical MW: 339.35 g/mol) with <2 ppm error .
  • Infrared (IR) spectroscopy verifies carbonyl stretches (e.g., indole-2-carbonyl C=O at ~1680 cm1^{-1}, oxazolidine-dione C=O at ~1750 cm1^{-1}) .

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer: Key strategies include:
  • Reagent selection : Use coupling agents like HATU or EDC/HOBt for amide bond formation between indole-2-carboxylic acid and piperidine intermediates, minimizing side reactions .
  • Temperature control : Maintain ≤0°C during acid chloride formation to prevent decomposition .
  • Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc 7:3 → 1:1) followed by recrystallization (acetic acid/water) to isolate ≥95% pure product .

Q. What solubility and stability parameters should be considered for in vitro assays?

  • Methodological Answer:
  • Solubility : Test in DMSO (≥50 mM stock solutions) and dilute into aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity. Structural analogs show moderate solubility in polar aprotic solvents .
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Piperidine-containing compounds may undergo oxidation; add antioxidants (e.g., 0.1% BHT) for long-term storage .

Advanced Research Questions

Q. How does the stereoelectronic profile of the oxazolidine-dione moiety influence target binding in enzyme inhibition studies?

  • Methodological Answer:
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying nucleophilic regions (e.g., oxazolidine-dione carbonyls) for covalent interactions .
  • Compare inhibition kinetics (Ki_i) of the parent compound vs. analogs lacking the dione group to isolate its contribution .
  • X-ray crystallography of enzyme-ligand complexes can resolve hydrogen-bonding patterns (e.g., dione O atoms with catalytic Ser residues) .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer:
  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoints (e.g., IC50_{50} vs. EC50_{50}) .
  • Metabolic stability : Test for cytochrome P450-mediated degradation (e.g., CYP3A4) using liver microsomes, as instability may explain variability in cellular assays .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer:
  • Use QSPR models (e.g., SwissADME) to estimate logP (~2.5), permeability (Caco-2 Papp_{app} ~5 × 106^{-6} cm/s), and bioavailability (>50% predicted) .
  • Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier penetration via free energy profiles .
  • Validate predictions with in vivo PK studies in rodents (IV/PO dosing; plasma t1/2_{1/2} ~3–5 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.